molecular formula C19H20ClNO2 B5336539 3-[3-(4-chlorophenyl)-2-propylacryloyl]-4,6-dimethyl-2(1H)-pyridinone

3-[3-(4-chlorophenyl)-2-propylacryloyl]-4,6-dimethyl-2(1H)-pyridinone

Cat. No.: B5336539
M. Wt: 329.8 g/mol
InChI Key: MFLKOPPGVUEJJJ-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(4-chlorophenyl)-2-propylacryloyl]-4,6-dimethyl-2(1H)-pyridinone, also known as CCI-779, is a chemical compound that has gained significant attention due to its potential therapeutic applications. CCI-779 belongs to the class of rapamycin analogs and has been shown to exhibit antitumor activity in various preclinical models.

Mechanism of Action

3-[3-(4-chlorophenyl)-2-propylacryloyl]-4,6-dimethyl-2(1H)-pyridinone acts by binding to the intracellular protein FKBP12, which then binds to and inhibits the activity of mTOR. The mTOR pathway is involved in the regulation of protein synthesis, cell growth, and proliferation. Inhibition of the mTOR pathway by this compound leads to decreased protein synthesis and cell cycle arrest, ultimately leading to apoptosis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of mTOR, leading to decreased protein synthesis and cell cycle arrest. Physiologically, this compound has been shown to induce apoptosis of cancer cells, leading to decreased tumor growth. This compound has also been shown to have immunosuppressive effects, which may limit its use in certain clinical settings.

Advantages and Limitations for Lab Experiments

3-[3-(4-chlorophenyl)-2-propylacryloyl]-4,6-dimethyl-2(1H)-pyridinone has several advantages for lab experiments. It has been extensively studied in preclinical models and has shown promising antitumor activity. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound has some limitations for lab experiments. It has immunosuppressive effects, which may limit its use in certain cell culture models. Additionally, this compound has been shown to have variable pharmacokinetics, which may affect its efficacy in vivo.

Future Directions

There are several future directions for research on 3-[3-(4-chlorophenyl)-2-propylacryloyl]-4,6-dimethyl-2(1H)-pyridinone. One potential area of research is the development of more potent and selective mTOR inhibitors. Another area of research is the investigation of the immunosuppressive effects of this compound and their potential clinical implications. Additionally, the use of this compound in combination with other anticancer agents is an area of active research. Overall, this compound has shown promising antitumor activity and has the potential to be a valuable therapeutic agent for the treatment of cancer.

Synthesis Methods

3-[3-(4-chlorophenyl)-2-propylacryloyl]-4,6-dimethyl-2(1H)-pyridinone is synthesized by reacting rapamycin with an acryloyl chloride derivative. The reaction is carried out in anhydrous conditions and the product is purified by column chromatography. The synthesis of this compound is a multi-step process and requires expertise in organic chemistry.

Scientific Research Applications

3-[3-(4-chlorophenyl)-2-propylacryloyl]-4,6-dimethyl-2(1H)-pyridinone has been extensively studied for its antitumor activity. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, lung, and renal cancer cells. This compound exerts its antitumor effects by inhibiting the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation. Inhibition of the mTOR pathway leads to cell cycle arrest and apoptosis of cancer cells.

Properties

IUPAC Name

3-[(2E)-2-[(4-chlorophenyl)methylidene]pentanoyl]-4,6-dimethyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c1-4-5-15(11-14-6-8-16(20)9-7-14)18(22)17-12(2)10-13(3)21-19(17)23/h6-11H,4-5H2,1-3H3,(H,21,23)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLKOPPGVUEJJJ-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CC1=CC=C(C=C1)Cl)C(=O)C2=C(C=C(NC2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\C1=CC=C(C=C1)Cl)/C(=O)C2=C(C=C(NC2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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